molecular formula C5H4Br2S B1283080 4-Bromo-2-(bromomethyl)thiophene CAS No. 79757-98-5

4-Bromo-2-(bromomethyl)thiophene

Cat. No.: B1283080
CAS No.: 79757-98-5
M. Wt: 255.96 g/mol
InChI Key: NANALAOSHGYIEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)thiophene is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. The presence of bromine atoms at the 2 and 4 positions of the thiophene ring makes this compound particularly interesting for synthetic chemists and researchers .

Scientific Research Applications

4-Bromo-2-(bromomethyl)thiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the development of advanced materials, such as conductive polymers and sensors.

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “4-Bromo-2-(bromomethyl)thiophene”, with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

4-Bromo-2-(bromomethyl)thiophene is a chemical compound that primarily targets the formation of carbon-carbon bonds in organic synthesis . It is often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as metalation-alkylation . This involves the compound undergoing a reaction with various electrophiles to form various 5-alkylated 2-bromo products . It can also undergo coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

Its use in organic synthesis suggests that it may have significant bioavailability under the right conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . The compound’s ability to form various 5-alkylated 2-bromo products and allyl phenyl thiophene ether makes it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often used, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability and readiness of the organoboron reagent used in the reaction can also impact the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(bromomethyl)thiophene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for halogenation reactions, where enzymes catalyze the addition of bromine atoms to organic molecules. This interaction is essential for the synthesis of brominated organic compounds, which are valuable in medicinal chemistry and material science .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions, such as oxidation and reduction, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall biochemical activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)thiophene typically involves the bromination of 2-methylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 2 and 4 positions of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes, often in the presence of bases such as potassium carbonate or cesium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of various substituted thiophene derivatives.

    Coupling Reactions: Formation of biaryl or polyaryl compounds.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)thiophene is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This structural feature allows for selective functionalization and the formation of complex molecular architectures. The compound’s unique properties make it a valuable building block for the synthesis of advanced materials and bioactive molecules .

Properties

IUPAC Name

4-bromo-2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANALAOSHGYIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572254
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-98-5
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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